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Compound of Interest

Compound Name: ML206

Cat. No.: B3039202 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of ML206's performance against other lipid modulators, supported by

available experimental data. The focus is on the specificity of these compounds in modulating

the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal

function and lipid metabolism.

ML206 has emerged as a modulator of lipid storage, with its mechanism of action likely

targeting the TRPML1 ion channel. Dysregulation of TRPML1 is implicated in various

lysosomal storage disorders and neurodegenerative diseases, making it a significant

therapeutic target. This guide evaluates ML206 in the context of other known TRPML1

modulators to provide a clear perspective on its potential specificity and utility in research and

drug development.

Quantitative Comparison of TRPML1 Modulators
Precise quantitative data on the potency and selectivity of ML206 is not yet widely available in

the public domain. However, to provide a comparative framework, the following table

summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory

concentration (IC50) values for several well-characterized TRPML1 modulators. This data is

primarily derived from patch-clamp electrophysiology and calcium imaging assays.
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Compound Target(s) Action
EC50/IC50
(µM)

Notes

ML206
Presumed

TRPML1
Agonist

Data not

available

Modulator of lipid

storage.

ML-SA1

TRPML1,

TRPML2,

TRPML3

Agonist

9.7 (at pH 4.6),

15.3 (at pH 7.4)

for TRPML1[1]

A widely used,

non-selective

TRPML agonist.

MK6-83 TRPML1 Agonist
0.11 (WT

TRPML1)[2]

An improved

analog of SF-22

with higher

potency.

SF-22 TRPML1 Agonist
0.51 (WT

TRPML1)[2]

A synthetic

TRPML1 agonist.

SN-2 TRPML3 Activator
Data not

available

A selective

TRPML3

activator.

ML-SI3

TRPML1,

TRPML2,

TRPML3

Antagonist

IC50 varies with

agonist

concentration

A non-selective

TRPML channel

blocker.

GW405833 TRPML1 Inhibitor
Data not

available

A close analogue

of ML-SI1.

Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize

the specificity and mechanism of action of TRPML1 modulators.

Whole-Lysosome Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML1 in its native lysosomal

membrane.

Protocol:
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Cell Culture and Lysosome Isolation: HEK293 cells stably expressing human TRPML1 are

cultured. Lysosomes are isolated from these cells using a density gradient centrifugation

method.

Patch-Clamp Recording:

Isolated lysosomes are transferred to a recording chamber containing a bath solution

(e.g., 140 mM K-MSA, 5 mM KOH, 2 mM MgCl2, 10 mM HEPES, pH 7.2).

A glass micropipette with a resistance of 3-5 MΩ, filled with a pipette solution (e.g., 140

mM K-MSA, 5 mM KOH, 4 mM MgCl2, 10 mM HEPES, 1 mM EGTA, pH 7.2), is used to

form a high-resistance seal (giga-seal) with the lysosomal membrane.

The membrane patch is then ruptured to achieve the whole-lysosome configuration.

Membrane currents are recorded using a patch-clamp amplifier. The holding potential is

typically set to 0 mV, and voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are

applied to elicit currents.

Compound Application: The test compound (e.g., ML206) and known modulators are

perfused into the bath solution at various concentrations to determine their effect on

TRPML1 channel activity.

Data Analysis: The resulting current-voltage (I-V) relationships are analyzed to determine the

potency (EC50 or IC50) and efficacy of the compounds.

Lysosomal Calcium Release Assay using Fura-2
This fluorescence-based assay measures changes in cytosolic calcium concentration resulting

from the release of calcium from lysosomes through TRPML1 channels.

Protocol:

Cell Culture and Dye Loading: Cells (e.g., HeLa or primary neurons) are grown on glass

coverslips and loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM for 30-

60 minutes at 37°C).
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Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted

fluorescence microscope equipped with a ratiometric imaging system.

Baseline Measurement: Cells are perfused with a calcium-free bath solution (e.g., 140 mM

NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4) to establish a stable

baseline fluorescence ratio.

Compound Stimulation: The test compound and controls are added to the perfusion solution.

The TRPML1 agonist ML-SA1 is often used as a positive control, and the TRPML1 inhibitor

ML-SI3 can be used to confirm the specificity of the response.

Data Acquisition and Analysis: The fluorescence emission at 510 nm is recorded following

excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is

calculated, which is proportional to the intracellular calcium concentration. The change in the

fluorescence ratio upon compound addition reflects the release of calcium from intracellular

stores, primarily lysosomes in this context.

Signaling Pathways and Workflows
The activation of TRPML1 by an agonist like ML206 is expected to initiate a cascade of

downstream signaling events, primarily centered around the release of lysosomal calcium.
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Caption: TRPML1 activation by an agonist like ML206 triggers lysosomal Ca²⁺ release, leading

to calcineurin activation, TFEB dephosphorylation and nuclear translocation, and subsequent

transcription of genes involved in autophagy and lysosomal biogenesis.
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The experimental workflow for assessing the specificity of a TRPML1 modulator typically

involves a multi-step process, starting from target identification to in-cell functional assays.

Start: Identify Potential
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Caption: A typical experimental workflow to characterize the specificity of a TRPML1 modulator

like ML206, progressing from direct channel activity measurements to downstream cellular

effects.
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In conclusion, while ML206 shows promise as a modulator of lipid storage, likely through the

activation of TRPML1, a comprehensive and direct comparative analysis of its specificity

against a wide range of other lipid modulators is needed. The experimental protocols and

signaling pathways described herein provide a robust framework for such an evaluation.

Further research to determine the precise quantitative pharmacology of ML206 will be crucial

for its development as a specific and effective tool for research and potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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